MurF-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

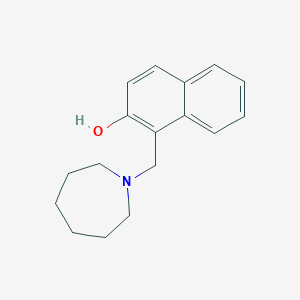

IUPAC Name |

1-(azepan-1-ylmethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c19-17-10-9-14-7-3-4-8-15(14)16(17)13-18-11-5-1-2-6-12-18/h3-4,7-10,19H,1-2,5-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATCUIIDAFFSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of MurF and MuRF1 Inhibitors

A note on nomenclature: Initial analysis of the query "MurF-IN-1" suggests a potential conflation of two distinct molecular targets: the bacterial enzyme MurF and the human E3 ubiquitin ligase MuRF1 . This guide will address both, providing a comprehensive overview of inhibitors for each target to ensure clarity and thoroughness for the research community.

Part 1: MurF Inhibitors - Targeting Bacterial Cell Wall Synthesis

The MurF enzyme is a crucial component in the cytoplasmic stage of bacterial peptidoglycan synthesis. It catalyzes the final step in the synthesis of UDP-N-acetylmuramoyl-pentapeptide, an essential precursor for the bacterial cell wall.[1][2][3] Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents.[4] This section details the discovery and characterization of notable MurF inhibitors.

Quantitative Data on MurF Inhibitors

Several classes of MurF inhibitors have been identified, including diarylquinolines (DQ1 and DQ2) and 4-phenylpiperidine (4-PP) derivatives. Their biological activities are summarized below.

| Compound | Target Enzyme | IC50 (µM) | Antibacterial Activity (MIC, µg/mL) | Reference Organism(s) |

| DQ1 | E. coli MurF | 24 ± 4 | 8-16 | LPS-defective E. coli |

| DQ2 | Not specified | Not specified | 8-16 | Gram-positive bacteria (including MRSA and VRE) |

| 4-PP derivative | E. coli MurF | 26 ± 2 | 8-16 | Permeable E. coli, S. aureus, E. faecalis, E. faecium |

Table 1: Summary of quantitative data for selected MurF inhibitors.[5][6][7]

Experimental Protocols

MurF Enzymatic Inhibition Assay (HPLC-based)

This assay quantifies the enzymatic activity of MurF by measuring the formation of its product, UDP-MurNAc-pentapeptide, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified MurF enzyme

-

Tris-Cl buffer (100 mM, pH 8.5)

-

ATP (5 mM)

-

NaCl (300 mM)

-

d-Ala-d-Ala (1 mM)

-

UDP-MurNAc-tripeptide (synthesized via a completed Mpl reaction)

-

Test compound (dissolved in DMSO)

-

10% Trifluoroacetic acid (TFA)

-

HPLC system with a suitable C18 column and UV detector (210 and 260 nm)

Procedure:

-

In a 96-well plate, pre-incubate the MurF enzyme (final concentration ~4 nM) in Tris-Cl buffer with the test compound or DMSO (vehicle control) for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding d-Ala-d-Ala and the UDP-MurNAc-tripeptide substrate.

-

Incubate the reaction mixture for 15 minutes at 37°C.

-

Terminate the reaction by adding 10% TFA.

-

Analyze the reaction mixture by HPLC to separate and quantify the UDP-MurNAc-pentapeptide product and the remaining UDP-MurNAc-tripeptide substrate.[8]

-

Calculate the percent inhibition based on the product peak area in the presence of the test compound relative to the vehicle control. IC50 values are determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

Bacterial Peptidoglycan Biosynthesis Pathway (Cytoplasmic Steps)

The following diagram illustrates the cytoplasmic steps of peptidoglycan biosynthesis, highlighting the role of the Mur enzymes, with MurF catalyzing the final step.

Caption: Cytoplasmic pathway of peptidoglycan precursor synthesis.

Workflow for MurF Inhibitor Screening

The discovery of MurF inhibitors often involves a multi-step screening process.

Caption: A typical workflow for the discovery of MurF inhibitors.

Part 2: MuRF1-IN-1 - A Modulator of Muscle Atrophy

Muscle RING-finger protein-1 (MuRF1) is a key E3 ubiquitin ligase that plays a critical role in skeletal muscle atrophy by targeting myofibrillar proteins for degradation via the ubiquitin-proteasome system.[5][9] Its upregulation is associated with various muscle wasting conditions.[10][11] MuRF1-IN-1 has been identified as an inhibitor of MuRF1, showing potential therapeutic value in combating muscle atrophy.

Discovery and Synthesis of MuRF1-IN-1

MuRF1-IN-1, also known as EMBL chemical core ID#704946, was identified through a high-throughput screen of approximately 130,000 compounds. The screen was designed to identify molecules that interfere with the interaction between MuRF1 and its substrate, titin.[12][13] While detailed, publicly available synthesis protocols are scarce, it is known that a large-scale synthesis method has been developed by Enamine–Kiev.[14] The chemical name for MuRF1-IN-1 is (4R)-2-Amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile, and its CAS number is 445222-91-3.[15]

Quantitative Data on MuRF1-IN-1

The inhibitory activity of MuRF1-IN-1 and related compounds has been characterized in various assays.

| Compound | Assay | IC50 (µM) | Biological Effect |

| MuRF1-IN-1 (ID#704946) | MuRF1-titin complexation | <25 | Attenuates dexamethasone-induced myotube atrophy |

| MyoMed-205 (amide derivative) | Not specified | Not specified | Attenuates muscle weight loss in tumor-stressed mice |

Table 2: Summary of quantitative data for MuRF1 inhibitors.[12][14]

Experimental Protocols

MuRF1 E3 Ligase Activity Assay (In Vitro Ubiquitination)

This assay measures the ability of MuRF1 to ubiquitinate a substrate protein in vitro.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D, UBE2E)

-

Recombinant human MuRF1

-

Biotinylated ubiquitin

-

Substrate protein (e.g., Troponin I)

-

ATP

-

Ubiquitination buffer

-

Test compound (dissolved in DMSO)

-

Streptavidin-coated donor beads and anti-tag (e.g., anti-FLAG) antibody-coated acceptor beads (for AlphaScreen) or anti-ubiquitin antibody (for ELISA)

Procedure (AlphaScreen-based):

-

In a suitable microplate, combine the E1, E2, MuRF1, biotinylated ubiquitin, tagged substrate protein, and ATP in the ubiquitination buffer.

-

Add the test compound or DMSO (vehicle control).

-

Incubate the reaction to allow for ubiquitination to occur.

-

Add streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads.

-

Incubate in the dark to allow for bead association.

-

Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of MuRF1 activity.

Signaling Pathway and Experimental Workflow

MuRF1 Signaling in Muscle Atrophy

The following diagram depicts a simplified signaling pathway leading to muscle atrophy, highlighting the central role of MuRF1.

Caption: Simplified signaling pathway of MuRF1-mediated muscle atrophy.

Workflow for the Discovery of MuRF1-IN-1

The discovery of MuRF1-IN-1 followed a logical progression from high-throughput screening to in vivo validation.

Caption: Discovery workflow for the MuRF1 inhibitor, MuRF1-IN-1.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MurF Inhibitors with Antibacterial Activity: Effect on Muropeptide Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A MurF inhibitor that disrupts cell wall biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EMBL or MuRF1-IN-1 supplier | CAS 445222-91-3 |MuRF1 Inhibitor| AOBIOUS [aobious.com]

MurF-IN-1: A Selective Inhibitor of the E3 Ubiquitin Ligase MuRF1 for Combating Muscle Atrophy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a critical E3 ubiquitin ligase that plays a central role in the pathology of skeletal muscle atrophy. Its upregulation is a hallmark of various catabolic states, including cachexia, disuse, and sarcopenia, where it targets key myofibrillar proteins for degradation via the ubiquitin-proteasome system. The development of selective inhibitors targeting MuRF1 is a promising therapeutic strategy to counteract muscle wasting. This technical guide provides an in-depth overview of MurF-IN-1, a small molecule inhibitor of MuRF1. We will delve into its mechanism of action, present a comprehensive summary of its in vitro and in vivo efficacy through curated quantitative data, and provide detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of the intricate MuRF1 signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and muscle biology.

Introduction to MuRF1 and its Role in Muscle Atrophy

Skeletal muscle mass is maintained by a delicate balance between protein synthesis and degradation. During catabolic conditions, this balance shifts towards proteolysis, leading to muscle atrophy. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for the targeted degradation of intracellular proteins. Within the UPS, E3 ubiquitin ligases confer substrate specificity, making them attractive targets for therapeutic intervention.

MuRF1 is a muscle-specific E3 ubiquitin ligase belonging to the Tripartite Motif (TRIM) family of proteins.[1] It is characterized by a RING finger domain, a B-box domain, and a coiled-coil region.[1] MuRF1 is a key "atrogene," a gene upregulated during muscle atrophy.[1] Its expression is induced by various catabolic signals, including glucocorticoids, inflammatory cytokines, and nutrient deprivation.[1] Once expressed, MuRF1 targets several critical sarcomeric proteins for ubiquitination and subsequent degradation by the 26S proteasome. These substrates include myosin heavy and light chains, myosin binding protein C, and troponin I.[2][3] The pivotal role of MuRF1 in muscle wasting has been validated in numerous preclinical models, where genetic knockout of MuRF1 has been shown to protect against muscle atrophy.[2]

This compound: A Selective MuRF1 Inhibitor

This compound, also identified in scientific literature as compound ID#704946 and later optimized to MyoMed-205, is a novel small molecule inhibitor designed to specifically target MuRF1.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect through a dual mechanism:

-

Inhibition of MuRF1-Titin Interaction: MuRF1 interacts with the giant sarcomeric protein titin via its central coiled-coil domain.[5] This interaction is believed to be crucial for the proper localization and function of MuRF1 within the sarcomere. This compound was identified from a high-throughput screen for its ability to disrupt this protein-protein interaction.[5]

-

Inhibition of E3 Ligase Activity: Beyond disrupting the interaction with titin, this compound and its analogs have been shown to directly inhibit the E3 ligase activity of MuRF1.[5][6] This prevents the transfer of ubiquitin from the E2 conjugating enzyme to MuRF1's substrates, thereby sparing them from proteasomal degradation.

The selectivity of this compound for MuRF1 over other E3 ligases, such as MAFbx/atrogin-1, has been demonstrated, highlighting its potential for targeted therapy with fewer off-target effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | Assay | Target Interaction | IC50 / EC50 | Reference |

| Initial Hits (9 compounds) | AlphaScreen | MuRF1-Titin Complexation | < 25 µM | [5] |

| P013222 | In vitro auto-ubiquitination | MuRF1 Activity | ~2 µM | [2] |

Table 2: In Vivo Efficacy of MyoMed-205 (an optimized analog of this compound)

| Animal Model | Treatment | Dosage | Outcome | Quantitative Result | Reference |

| Diaphragm Denervation (Rat) | MyoMed-205 | 12.5 - 250 mg/kg | Prevention of contractile dysfunction | 50 mg/kg showed significant prevention | |

| Cardiac Cachexia (HFpEF Rat) | MyoMed-205 | Not specified | Reduction of skeletal muscle atrophy | 26% increase in tibialis anterior muscle mass and CSA | |

| Melanoma-induced Cachexia (Mouse) | MyoMed-205 | Dietary administration | Attenuation of muscle wasting | Reduced weight loss in TA, soleus, and EDL muscles | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

AlphaScreen Assay for MuRF1-Titin Interaction

This protocol is adapted from generic AlphaScreen assay procedures and the initial screening description for this compound.[1][7]

Objective: To identify and quantify the inhibition of the MuRF1-titin protein-protein interaction by a test compound.

Materials:

-

Recombinant His-tagged MuRF1 (central domain)

-

Biotinylated titin fragment

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 10 µL of a 2X solution of His-MuRF1 and biotinylated titin in assay buffer to each well. The final concentrations of the proteins should be optimized for a robust signal-to-background ratio.

-

Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction and inhibitor binding.

-

In subdued light, prepare a 2X mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer.

-

Add 10 µL of the bead mixture to each well. The final concentration of beads is typically 10-20 µg/mL.

-

Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PerkinElmer). The signal is generated by the proximity of the donor and acceptor beads, which is dependent on the MuRF1-titin interaction.

-

Calculate the IC50 value of the test compound by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vitro MuRF1 E3 Ligase Ubiquitination Assay

This protocol is based on established in vitro ubiquitination assay methods.[6][8]

Objective: To determine the inhibitory effect of a test compound on the E3 ubiquitin ligase activity of MuRF1.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant MuRF1

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Test compound (e.g., this compound) dissolved in DMSO

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add the test compound at various concentrations or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding MuRF1.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on MuRF1 (auto-ubiquitination) or a specific substrate if included.

-

Visualize the results using a chemiluminescence detection system. A decrease in the intensity of the polyubiquitin smear in the presence of the inhibitor indicates inhibition of MuRF1's E3 ligase activity.

Dexamethasone-Induced C2C12 Myotube Atrophy Assay

This cellular assay is widely used to model glucocorticoid-induced muscle atrophy.[9][10]

Objective: To assess the ability of a test compound to prevent muscle cell atrophy in a cellular model.

Materials:

-

C2C12 myoblasts

-

Growth medium: DMEM with 10% fetal bovine serum (FBS)

-

Differentiation medium: DMEM with 2% horse serum

-

Dexamethasone

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Fixation and staining reagents (e.g., paraformaldehyde and anti-myosin heavy chain antibody)

-

Microscope with imaging software

Procedure:

-

Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.

-

Induce differentiation by switching to differentiation medium. Allow the myoblasts to differentiate into myotubes for 4-5 days, replacing the medium every 48 hours.

-

Treat the differentiated myotubes with dexamethasone (e.g., 1 µM) in the presence or absence of the test compound at various concentrations for 24-48 hours.

-

After treatment, wash the cells with PBS and fix them.

-

Immunostain the myotubes for a muscle-specific protein, such as myosin heavy chain.

-

Capture images of the myotubes using a microscope.

-

Quantify myotube diameter using image analysis software (e.g., ImageJ). A significant increase in myotube diameter in the presence of the test compound compared to dexamethasone treatment alone indicates a protective effect against atrophy.

Monocrotaline-Induced Cardiac Cachexia Animal Model

This in vivo model is used to induce right ventricular hypertrophy and subsequent cardiac cachexia, leading to skeletal muscle wasting.[4][11]

Objective: To evaluate the in vivo efficacy of a test compound in preventing muscle atrophy associated with cardiac cachexia.

Materials:

-

Male C57BL/6 mice

-

Monocrotaline (MCT)

-

Test compound (e.g., this compound) formulated for in vivo administration (e.g., in drinking water or chow)

-

Equipment for measuring body weight, muscle mass, and muscle function (e.g., grip strength meter)

-

Histology equipment for muscle fiber analysis

Procedure:

-

Acclimatize the mice and divide them into control and treatment groups.

-

Induce cardiac cachexia by a single intraperitoneal injection of MCT (e.g., 600 mg/kg).

-

Administer the test compound or vehicle to the respective groups. Treatment can be initiated before or after the induction of cachexia, depending on the study design (preventative or therapeutic).

-

Monitor the animals regularly for body weight, food intake, and general health.

-

At the end of the study period (e.g., 6 weeks), perform functional assessments such as grip strength tests.

-

Euthanize the animals and carefully dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus).

-

Measure the wet weight of the dissected muscles.

-

Process the muscle tissue for histological analysis to determine muscle fiber cross-sectional area (CSA).

-

A significant preservation of muscle mass, function, and fiber CSA in the treated group compared to the vehicle group indicates in vivo efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving MuRF1 and the experimental workflows described in this guide.

Caption: MuRF1 Signaling Pathway in Muscle Atrophy.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound and its optimized analogs represent a promising class of selective MuRF1 inhibitors with demonstrated efficacy in preclinical models of muscle atrophy. By targeting a key mediator of muscle protein degradation, these compounds offer a targeted approach to preserving muscle mass and function in various catabolic diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics for muscle wasting disorders. Further investigation into the pharmacokinetics, safety profile, and clinical efficacy of these inhibitors is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics [ouci.dntb.gov.ua]

- 2. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]

- 3. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the MuRF1 Universe with Quantitative Ubiquitylomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to MurF-IN-1: Differentiating and Targeting Key Regulators of Bacterial Viability and Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The term "MurF-IN-1" appears to conflate two distinct molecular targets of significant therapeutic interest: the bacterial enzyme MurF , a critical component in cell wall biosynthesis, and the mammalian E3 ubiquitin ligase MuRF1 (Muscle RING-Finger Protein 1) , a key mediator of muscle protein degradation. This technical whitepaper clarifies the roles of these two proteins, focusing primarily on MuRF1 as a target for preventing protein degradation, a topic of high relevance in sarcopenia, cachexia, and other muscle-wasting conditions. We provide a comprehensive overview of the signaling pathways, quantitative data on inhibitors, detailed experimental protocols, and visual workflows to guide researchers in this field. A secondary focus is placed on bacterial MurF inhibitors as potent antibacterial agents.

Introduction: Clarifying the MurF vs. MuRF1 Nomenclature

Initial database inquiries for "this compound" yield ambiguous results, pointing to a likely confusion between two proteins with similar-sounding names but vastly different functions and locations.

-

MurF: A bacterial ATP-dependent ligase essential for the final cytoplasmic step of peptidoglycan biosynthesis.[1][2] It catalyzes the addition of the D-Alanyl-D-Alanine dipeptide to the UDP-N-acetylmuramoyl-tripeptide, forming the UDP-N-acetylmuramoyl-pentapeptide precursor of the bacterial cell wall.[1] Inhibition of MurF disrupts cell wall synthesis, leading to cell lysis and bacterial death, making it a viable target for novel antibiotics.[1][3][4][5][6]

-

MuRF1 (TRIM63): A mammalian E3 ubiquitin ligase primarily expressed in striated cardiac and skeletal muscle.[7][8] As a key component of the ubiquitin-proteasome system (UPS), MuRF1 mediates muscle atrophy by targeting specific muscle proteins for degradation.[7][9][10] It is upregulated in various catabolic states, including denervation, immobilization, and cachexia.[7][11][12] Therefore, inhibitors of MuRF1 are being investigated as therapeutics to prevent protein degradation and muscle wasting.

This guide will proceed with the assumption that the core interest lies in "preventing protein degradation," and will therefore focus on the biology and inhibition of MuRF1 . A separate section will briefly cover bacterial MurF inhibitors.

The Role of MuRF1 in Protein Degradation

MuRF1 is a RING-finger type E3 ligase that facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a specific substrate protein.[9] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[7]

MuRF1 Signaling and Regulation

MuRF1 expression is tightly regulated by signaling pathways that control the balance between muscle anabolism (growth) and catabolism (breakdown).

-

Anabolic Repression (PI3K/Akt Pathway): Anabolic signals like Insulin and IGF-1 activate the PI3K/Akt pathway. Akt phosphorylates and inactivates the Forkhead box O (FoxO) family of transcription factors, preventing their translocation to the nucleus and subsequent transcription of atrophy-related genes (atrogenes), including Trim63 (the gene encoding MuRF1).[9]

-

Catabolic Induction (FoxO, NF-κB): In catabolic states (e.g., starvation, inflammation), reduced Akt signaling allows FoxO transcription factors to enter the nucleus and drive MuRF1 expression.[9][11] Pro-inflammatory cytokines and glucocorticoids can also activate the NF-κB pathway, which further promotes MuRF1 transcription.[9][11]

Caption: MuRF1 transcriptional regulation pathway.

MuRF1 Substrates

MuRF1 targets a range of myofibrillar and sarcomeric proteins for degradation, contributing directly to the loss of muscle structure and function. Identified substrates include:

-

Myosin Heavy Chain (MyHC)[9]

-

Myosin Light Chains (MyLC)[9]

-

Myosin Binding Protein C (MyBP-C)[9]

-

Actin[9]

Caption: The MuRF1-mediated ubiquitination pathway.

Quantitative Data on MuRF1 Inhibitors

The development of specific MuRF1 inhibitors is an active area of research. While much data remains proprietary, published studies provide insight into the efficacy of certain compounds.

| Compound | Target | Assay Type | Result | Reference |

| ID#704946 | MuRF1 | Animal Model (Cardiac Cachexia) | Specifically inhibited upregulation of MuRF1 expression; impeded proteasome activity and reduced actin depletion. | [9] |

| P013222 | MuRF1 | In Vitro | Inhibited MuRF1 autoubiquitylation. | [12] |

| MyoMed-205 | MuRF1 | Animal Model (Diaphragm Denervation) | Mitigated contractile dysfunction; reduced MuRF1 expression. | [9] |

Experimental Protocols for MuRF1 Research

In Vitro MuRF1 Autoubiquitination Assay

This assay measures the E3 ligase activity of MuRF1 by detecting its ability to ubiquitinate itself, a common feature of RING E3 ligases.

Principle: Recombinant E1, E2, MuRF1, and ubiquitin are incubated with ATP. The reaction is stopped and analyzed by Western blot using an anti-ubiquitin or anti-MuRF1 antibody to visualize a ladder of higher molecular weight, polyubiquitinated MuRF1 species.

Detailed Methodology:

-

Reaction Mix: In a 50 µL final volume, combine 50 mM HEPES (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 2 mM ATP.[15]

-

Add Reagents: Add 100 nM E1 activating enzyme, 500 nM of a suitable E2 conjugating enzyme (e.g., UBE2D family), 1 µM recombinant MuRF1, and 10 µM ubiquitin.[15]

-

Initiate Reaction: Incubate at 37°C for 60-90 minutes.

-

Stop Reaction: Add 2X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Analysis: Resolve proteins on an 8-12% SDS-PAGE gel. Transfer to a PVDF membrane and perform Western blotting with an antibody against MuRF1. The appearance of a high-molecular-weight smear or ladder indicates autoubiquitination.

Caption: Workflow for an in vitro MuRF1 ubiquitination assay.

Denervation-Induced Muscle Atrophy Model

This in vivo model is used to assess the efficacy of MuRF1 inhibitors in preventing muscle wasting.

Principle: The sciatic nerve of a rodent is severed, leading to denervation of the lower leg muscles (e.g., gastrocnemius, tibialis anterior). This induces a rapid and robust upregulation of MuRF1 and subsequent muscle atrophy.

Detailed Methodology:

-

Animal Model: Use adult mice (e.g., C57/BL6). Anesthetize the animal according to approved institutional protocols.

-

Surgical Procedure: Make a small incision in the mid-thigh to expose the sciatic nerve. Ligate and transect a ~5 mm portion of the nerve to prevent reinnervation. Suture the incision. A sham operation (nerve exposure without transection) is performed on the contralateral limb or on a control group of animals.

-

Treatment: Administer the test inhibitor (e.g., MyoMed-205) systemically (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing regimen, starting before or at the time of surgery.

-

Endpoint Analysis (7-14 days post-op):

-

Euthanize the animals and carefully dissect and weigh the denervated and sham-operated muscles. A smaller weight loss in the treated group compared to the vehicle control indicates efficacy.

-

Histology: Freeze muscles in isopentane cooled by liquid nitrogen. Cryosection the muscle (10 µm slices) and perform H&E staining or immunofluorescence for dystrophin to measure muscle fiber cross-sectional area (CSA).

-

Molecular Analysis: Homogenize muscle tissue for Western blotting to quantify protein levels of MuRF1, ubiquitinated proteins, and specific myofibrillar proteins. Use qRT-PCR to measure mRNA levels of Trim63 and other atrogenes.

-

Bacterial MurF as an Antibacterial Target

While distinct from MuRF1, the bacterial enzyme MurF is a compelling target for new antibiotics. MurF catalyzes the final intracellular step in peptidoglycan precursor synthesis.[1]

Mechanism of MurF Inhibition

Inhibitors of MurF block the formation of UDP-MurNAc-pentapeptide. This leads to the accumulation of the substrate, UDP-MurNAc-tripeptide, and a depletion of the essential pentapeptide precursor.[1][3][4] The lack of new peptidoglycan units compromises the integrity of the cell wall, especially in dividing bacteria, resulting in cell lysis.[1][5]

Caption: Bacterial peptidoglycan synthesis pathway showing MurF action.

Quantitative Data on MurF Inhibitors

| Compound | Target | Assay Type | Result | Reference |

| DQ1 | E. coli MurF | Enzymatic Inhibition | IC₅₀ = 24 µM | [1] |

| DQ1 | LPS-defective E. coli | Muropeptide Quantitation (at ≥2x MIC) | 75-fold increase in substrate; 70% decrease in product. | [5] |

| 4-PP | Permeable E. coli | Antibacterial Activity | MIC = 8 µg/ml | [3][4] |

| 4-PP | E. coli | Muropeptide Quantitation | 15-fold increase in substrate; 50% decrease in product. | [3][4] |

Experimental Protocol: Muropeptide Quantitation

Principle: This method uses High-Performance Liquid Chromatography (HPLC) to measure the intracellular pools of peptidoglycan precursors, allowing for direct assessment of an inhibitor's effect on the MurF enzyme within live bacteria.

Detailed Methodology:

-

Bacterial Culture: Grow bacteria (e.g., E. coli) to mid-log phase. Treat cultures with the MurF inhibitor at various concentrations (e.g., 1x and 2x MIC) for a set time (e.g., 3 hours).

-

Extraction: Harvest bacterial cells by centrifugation. Rapidly extract soluble precursors by boiling the cell pellet in water or a buffer.

-

Sample Preparation: Centrifuge the boiled lysate to remove cell debris. Filter the supernatant and, if necessary, derivatize the samples for detection.

-

HPLC Analysis: Inject the prepared sample onto a reverse-phase C18 HPLC column. Separate the muropeptides using a gradient of acetonitrile in a suitable buffer (e.g., sodium phosphate).

-

Detection and Quantification: Monitor the column effluent with a UV detector (e.g., at 204 nm). Identify and quantify the peaks corresponding to UDP-MurNAc-tripeptide and UDP-MurNAc-pentapeptide by comparing their retention times and peak areas to known standards.

Conclusion

It is critical for researchers to distinguish between the bacterial enzyme MurF and the mammalian E3 ligase MuRF1. While both are promising drug targets, their functions, locations, and therapeutic applications are entirely different. Inhibitors of bacterial MurF represent a potential new class of antibiotics that act by disrupting cell wall synthesis. In contrast, inhibitors of mammalian MuRF1 offer a therapeutic strategy for combating muscle wasting by preventing the degradation of key structural proteins. This guide provides the foundational knowledge, quantitative data, and experimental frameworks to advance research and development for both of these important targets.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A MurF inhibitor that disrupts cell wall biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. MURF1 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. researchgate.net [researchgate.net]

- 13. MURF-1 and MURF-2 target a specific subset of myofibrillar proteins redundantly: towards understanding MURF-dependent muscle ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Uncovering the mechanisms of MuRF1-induced ubiquitylation and revealing similarities with MuRF2 and MuRF3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating MuRF1 Signaling Pathways with MurF-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction Muscle Ring Finger 1 (MuRF1), also known as TRIM63, is a muscle-specific E3 ubiquitin ligase that plays a pivotal role in muscle physiology and pathology.[1][2] As a key component of the ubiquitin-proteasome system (UPS), MuRF1 facilitates the degradation of specific muscle proteins, a process essential for muscle homeostasis and remodeling.[2][3] However, under catabolic conditions such as denervation, immobilization, cancer cachexia, and sepsis, MuRF1 expression is significantly upregulated, leading to accelerated protein breakdown and subsequent muscle atrophy.[4][5] This makes MuRF1 a critical therapeutic target for muscle-wasting diseases.[5][6]

This guide provides a comprehensive overview of the core signaling pathways that regulate MuRF1 and its downstream mechanisms of action. Furthermore, it details the use of MurF-IN-1, a specific inhibitor of MuRF1, as a research tool to dissect these pathways and evaluate the therapeutic potential of MuRF1 inhibition.[7] We present detailed experimental protocols, quantitative data, and visual diagrams to facilitate the study of this critical E3 ligase in both academic and industrial research settings.

Upstream Regulation: Key Signaling Pathways Controlling MuRF1 Expression

The transcription of the TRIM63 gene (encoding MuRF1) is tightly controlled by a convergence of anabolic and catabolic signaling pathways. Understanding this regulation is crucial for identifying nodes for therapeutic intervention.

The PI3K/Akt/FoxO Pathway: An Anabolic Brake

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a primary driver of muscle growth (hypertrophy) and a potent suppressor of atrophy.

-

Activation : Anabolic stimuli, such as insulin and Insulin-like Growth Factor 1 (IGF-1), activate the PI3K/Akt cascade.

-

Mechanism : Activated Akt phosphorylates transcription factors of the Forkhead box O (FoxO) family (primarily FoxO1 and FoxO3a).[1] This phosphorylation event sequesters FoxO proteins in the cytoplasm, preventing their translocation to the nucleus.[1]

-

Outcome : By preventing the nuclear entry of FoxO, a direct transcriptional activator of the TRIM63 gene, the PI3K/Akt pathway effectively suppresses MuRF1 expression and mitigates muscle atrophy.[8]

Caption: PI3K/Akt pathway inhibits MuRF1 expression by sequestering FoxO in the cytoplasm.

The Calcineurin/FoxO Pathway: A Catabolic Accelerator

In contrast to anabolic signaling, catabolic states can activate MuRF1 expression through distinct mechanisms, often involving calcium signaling.

-

Activation : Pathological conditions associated with elevated intracellular calcium (Ca2+) levels activate the phosphatase Calcineurin (Cn).[1]

-

Mechanism : Activated Calcineurin dephosphorylates FoxO transcription factors.[1] This dephosphorylation unmasks a nuclear localization signal, promoting FoxO's translocation into the nucleus.

-

Outcome : Once in the nucleus, FoxO binds to the TRIM63 promoter and drives MuRF1 expression, leading to the degradation of myofibrillar proteins.[1]

Caption: The Calcineurin-FoxO pathway promotes MuRF1 expression via FoxO dephosphorylation.

NF-κB and Glucocorticoid Receptor (GR) Signaling

Inflammatory cytokines and stress hormones are potent inducers of muscle wasting and converge on the MuRF1 promoter.

-

NF-κB Pathway : Pro-inflammatory cytokines like TNF-α activate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The MuRF1 promoter contains NF-κB binding sites, allowing for direct transcriptional activation in response to inflammation.[4]

-

Glucocorticoid Receptor (GR) : Glucocorticoids (e.g., dexamethasone) bind to the GR, which then translocates to the nucleus. The GR can directly bind to glucocorticoid response elements (GREs) in the MuRF1 promoter to induce its expression.[4]

Caption: Inflammatory (NF-κB) and stress (GR) pathways directly activate MuRF1 transcription.

Downstream Mechanism: MuRF1 in the Ubiquitin-Proteasome System

MuRF1 functions as the substrate recognition component of an E3 ubiquitin ligase complex. Its primary role is to attach polyubiquitin chains to specific target proteins, marking them for degradation by the 26S proteasome.[3]

The ubiquitination process is a three-step enzymatic cascade:

-

E1 (Ubiquitin-Activating Enzyme) : Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme) : Receives the activated ubiquitin from E1. Multiple E2 enzymes exist, providing a layer of specificity.[9]

-

E3 (Ubiquitin Ligase - e.g., MuRF1) : Binds to both the E2-ubiquitin complex and the specific substrate, facilitating the transfer of ubiquitin to a lysine residue on the target protein.[10] Repetition of this cycle creates a polyubiquitin chain (typically linked via Lysine 48) that serves as a degradation signal for the proteasome.[2][9]

Caption: The Ubiquitin-Proteasome System cascade with MuRF1 as the E3 ligase.

Quantitative Data and Substrate Identification

The development of inhibitors like this compound relies on accurate characterization of MuRF1's properties and its interactions.

Table 1: Properties of the MuRF1 Inhibitor, this compound

| Property | Value | Source |

| Molecular Weight | 321.33 g/mol | [7] |

| Formula | C₁₈H₁₅N₃O₃ | [7] |

| Purity | >98% | [7] |

| Solubility (DMSO) | ≥64 mg/mL (199.17 mM) | [7] |

| Mechanism of Action | Attenuates skeletal muscle atrophy | [7] |

Table 2: Validated and Putative Substrates of MuRF1 in Striated Muscle

MuRF1 targets a range of proteins, primarily thick and thin filament components of the sarcomere, as well as proteins involved in metabolism and signaling.[2][11]

| Protein Class | Substrate | Function | Source |

|---|---|---|---|

| Thick Filament | Myosin Heavy Chain (MyHC) | Motor protein of muscle | [10] |

| Myosin Binding Protein C (MyBP-C) | Stabilizes thick filament structure | [10][12] | |

| Myosin Light Chains (MyLC1, MyLC2) | Regulate Myosin activity | [2][12] | |

| Thin Filament | α-Actin | Major component of thin filaments | [10] |

| Troponin I | Inhibitory subunit of troponin complex | [2][13] | |

| Z-Disk / M-Line | Titin | Sarcomeric scaffold protein | [10][13] |

| Telethonin (T-cap) | Titin-capping protein at the Z-disk | [10] | |

| Metabolic Enzymes | Muscle Creatine Kinase (MCK) | ATP regeneration | [2] |

| Pyruvate Dehydrogenase (PDH) | Links glycolysis to the TCA cycle | [4] |

| Signaling | p62/SQSTM1 | Autophagy and signaling adaptor |[2] |

Experimental Protocols for Investigating MuRF1 and its Inhibitors

A multi-faceted approach is required to validate MuRF1 inhibitors and understand their mechanism of action. Below are key experimental protocols.

In Vitro MuRF1 Auto-ubiquitination Assay

This assay directly measures the enzymatic activity of MuRF1 and is a primary screen for inhibitors. MuRF1, like many RING E3 ligases, can ubiquitinate itself, a process that is readily measurable.[5]

Caption: Workflow for an in vitro assay to test direct inhibition of MuRF1 E3 ligase activity.

Methodology:

-

Reaction Components : Combine E1 activating enzyme (~100 nM), a compatible E2 conjugating enzyme (e.g., UBE2D family, ~300 nM), biotinylated-ubiquitin (~5 µM), ATP (~2 mM), and recombinant MuRF1 protein (~500 nM) in an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[9]

-

Inhibitor Addition : Add this compound at various concentrations (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

-

Incubation : Initiate the reaction by adding ATP and incubate at 37°C for 60-90 minutes.[9]

-

Termination : Stop the reaction by adding 4x LDS sample buffer with a reducing agent.

-

Detection : Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Detect polyubiquitinated MuRF1 as a high-molecular-weight smear using an anti-ubiquitin antibody or streptavidin-HRP (for biotin-ubiquitin).[9]

-

Quantification : Densitometry is used to quantify the reduction in the ubiquitin smear in the presence of the inhibitor to determine IC₅₀ values.

Cellular Atrophy Assay using C2C12 Myotubes

This assay assesses the ability of an inhibitor to prevent atrophy in a cellular context. C2C12 myotubes are a well-established model for skeletal muscle.

Methodology:

-

Cell Culture and Differentiation : Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch the medium to DMEM with 2% horse serum for 4-6 days.

-

Atrophy Induction : Induce atrophy by treating mature myotubes with 100 µM dexamethasone (Dex) for 24-48 hours.[14]

-

Inhibitor Treatment : Co-treat the myotubes with Dex and varying concentrations of this compound or vehicle control.

-

Analysis :

-

Morphology : Acquire images via phase-contrast microscopy. Measure the diameter of at least 100 myotubes per condition using software like ImageJ. A significant decrease in diameter indicates atrophy.

-

Protein Analysis : Lyse the cells and perform Western blot analysis for MuRF1, and key atrophy markers like Myosin Heavy Chain (MyHC). A rescue of MyHC levels by this compound indicates efficacy.[15]

-

Gene Expression : Isolate RNA and perform qRT-PCR to measure the mRNA levels of Trim63 (MuRF1) and Fbxo32 (Atrogin-1) to confirm the atrophic response.[2]

-

Western Blot Analysis of Muscle Tissue

This protocol is for quantifying protein levels in tissue from animal models of atrophy (e.g., denervation, hindlimb suspension) treated with a MuRF1 inhibitor.

Methodology:

-

Tissue Homogenization : Excise and snap-freeze muscle tissue (e.g., tibialis anterior, gastrocnemius) in liquid nitrogen. Pulverize the frozen tissue and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification : Determine the protein concentration of the lysate using a BCA or Bradford assay.[2]

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 30-50 µg) onto a 4-12% gradient SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[16]

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody overnight at 4°C (e.g., anti-MuRF1, anti-MyHC, anti-p-FoxO3a, anti-GAPDH as a loading control).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis : Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software and normalize to the loading control.[16]

Conclusion

MuRF1 is a central regulator of muscle mass, acting as a convergence point for multiple catabolic signaling pathways. Its role in ubiquitinating key sarcomeric proteins makes it a prime target for therapeutic intervention in a wide range of muscle-wasting conditions. Small molecule inhibitors, such as this compound, are invaluable tools for dissecting the complex regulatory networks governing MuRF1 activity and for validating its therapeutic potential. The combination of in vitro enzymatic assays, cell-based models of atrophy, and in vivo studies provides a robust framework for advancing our understanding of MuRF1 and developing novel treatments for devastating muscle diseases.

References

- 1. The Calcineurin-FoxO-MuRF1 signaling pathway regulates myofibril integrity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Uncovering the mechanisms of MuRF1-induced ubiquitylation and revealing similarities with MuRF2 and MuRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. researchgate.net [researchgate.net]

- 16. Modulation of Muscle Atrophy, Fatigue and MLC Phosphorylation by MuRF1 as Indicated by Hindlimb Suspension Studies on MuRF1-KO Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MurF1 Inhibition on Skeletal Muscle Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscle Ring Finger 1 (MuRF1), an E3 ubiquitin ligase encoded by the TRIM63 gene, is a critical regulator of skeletal muscle homeostasis. Its upregulation is a hallmark of muscle atrophy in various catabolic states, including cachexia, disuse, and sarcopenia. MuRF1 targets key myofibrillar proteins for degradation via the ubiquitin-proteasome system (UPS), leading to a net loss of muscle mass and function. Consequently, the inhibition of MuRF1 has emerged as a promising therapeutic strategy to counteract muscle wasting. This technical guide provides an in-depth overview of the impact of MurF1 inhibition on skeletal muscle, with a focus on the small molecule inhibitor MurF-IN-1 and other well-characterized inhibitors. We present quantitative data from key studies, detailed experimental protocols for in vitro and in vivo models of muscle atrophy, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: MuRF1 in Skeletal Muscle Homeostasis

Skeletal muscle mass is dynamically maintained through a delicate balance between protein synthesis and degradation. In conditions of muscle wasting, this balance shifts towards proteolysis. The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in skeletal muscle, and MuRF1 is a key muscle-specific E3 ubiquitin ligase within this system.[1]

MuRF1 is typically expressed at low levels in healthy skeletal muscle.[2] However, its expression is significantly upregulated in response to various catabolic stimuli, including inflammatory cytokines (e.g., TNF-α), glucocorticoids, and disuse.[2][3] This upregulation is primarily mediated by the activation of transcription factors such as FoxO and NF-κB.[3] Once expressed, MuRF1 facilitates the attachment of ubiquitin chains to its protein substrates, marking them for degradation by the 26S proteasome. Known substrates of MuRF1 in skeletal muscle include major components of the thick and thin filaments, such as myosin heavy chain (MyHC), myosin light chain (MyLC), and actin.[3]

Given its central role in muscle protein degradation, inhibiting MuRF1 activity is a rational approach to preserving muscle mass and function in various pathological conditions.

Quantitative Data on the Efficacy of MuRF1 Inhibitors

Several small molecule inhibitors of MuRF1 have been developed and evaluated in preclinical models of muscle atrophy. "this compound" is a commercially available MuRF1 inhibitor.[4] While specific studies explicitly naming "this compound" are limited, its chemical structure and cited literature suggest it is likely the same compound as ID#704946 . The following tables summarize the quantitative effects of this and other key MuRF1 inhibitors on skeletal muscle.

Table 1: In Vitro Efficacy of MuRF1 Inhibitors in C2C12 Myotube Atrophy Models

| Inhibitor | Model | Concentration | Outcome | Quantitative Effect | Reference(s) |

| P013222 | Dexamethasone-induced atrophy | 12.5-50 µM | Inhibition of MyHC degradation | Dose-dependent prevention of myosin heavy chain degradation. | [3][5] |

| ID#704946 (this compound) | Dexamethasone-induced atrophy | <25 µM (IC50) | Prevention of myotube atrophy | Inhibited MuRF1-titin complexation. | [6][7] |

Table 2: In Vivo Efficacy of MuRF1 Inhibitors in Animal Models of Muscle Atrophy

| Inhibitor | Animal Model | Dosage | Outcome | Quantitative Effect | Reference(s) |

| ID#704946 (this compound) | Monocrotaline-induced cardiac cachexia (mice) | Not specified | Attenuation of fiber atrophy and contractile dysfunction | Significantly mitigated contractile dysfunction in the tibialis anterior and diaphragm. | [3][6] |

| MyoMed-205 | Unilateral diaphragm denervation (rats) | 50 mg/kg | Prevention of diaphragmatic contractile dysfunction and atrophy | Significantly prevented diaphragm force loss. | [3][8] |

| MyoMed-205 | Melanoma-induced cancer cachexia (mice) | 1g/kg in diet | Attenuation of muscle weight loss and improved performance | Augmented muscle performance in wire hang tests. | [9] |

| MyoMed-946 | Melanoma-induced cancer cachexia (mice) | Not specified | Attenuation of muscle weight loss and improved performance | Augmented muscle performance in wire hang tests. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of MuRF1 inhibitors.

In Vitro MuRF1 Auto-ubiquitination Assay

This assay assesses the ability of a compound to directly inhibit the E3 ligase activity of MuRF1.

-

Reagents and Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant human MuRF1 protein (e.g., MBP-tagged)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody or antibody against the MuRF1 tag

-

-

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in ubiquitination buffer.

-

Add recombinant MuRF1 protein to the reaction mixture.

-

Add the test inhibitor at various concentrations (a DMSO vehicle control should be included).

-

Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).[10]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-ubiquitin antibody or an antibody against the tag on the MuRF1 protein to visualize the ubiquitination ladder. A reduction in the high molecular weight smear indicates inhibition of auto-ubiquitination.

-

Dexamethasone-Induced Atrophy in C2C12 Myotubes

This cell-based assay evaluates the ability of an inhibitor to protect muscle cells from atrophy.

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in growth medium (GM) containing DMEM, 10% fetal bovine serum, and antibiotics.

-

Once the cells reach confluence, induce differentiation by switching to differentiation medium (DM) containing DMEM and 2% horse serum.

-

Allow the myoblasts to differentiate into myotubes for 4-5 days.

-

-

Atrophy Induction and Inhibitor Treatment:

-

Analysis:

-

Myotube Diameter Measurement: Capture images of the myotubes using a microscope. Measure the diameter of multiple myotubes per field of view using image analysis software (e.g., ImageJ). A preservation of myotube diameter in the inhibitor-treated group compared to the dexamethasone-only group indicates a protective effect.[12]

-

Protein Analysis: Lyse the cells and perform Western blotting for Myosin Heavy Chain (MyHC) to assess its degradation. An increase in the MyHC signal in the inhibitor-treated group indicates protection from proteolysis.

-

In Vivo Denervation-Induced Muscle Atrophy Model

This surgical model in rodents induces rapid and robust muscle atrophy.

-

Surgical Procedure (Mouse Model):

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).[13][14]

-

Make a small incision in the thigh to expose the sciatic nerve.

-

Carefully dissect and transect a small section of the sciatic nerve to denervate the lower limb muscles, including the gastrocnemius and tibialis anterior.[13][14] The contralateral limb can serve as a non-denervated control.

-

Suture the incision and provide post-operative care, including analgesics.

-

-

Inhibitor Administration:

-

Administer the MuRF1 inhibitor systemically (e.g., via oral gavage, intraperitoneal injection, or supplemented in the diet) starting at a predetermined time relative to the surgery.

-

-

Endpoint Analysis (e.g., after 7-14 days):

-

Euthanize the animals and carefully dissect the denervated and control muscles.

-

Muscle Mass Measurement: Weigh the wet mass of the dissected muscles. A smaller decrease in mass in the inhibitor-treated denervated muscle compared to the vehicle-treated denervated muscle indicates a therapeutic effect.

-

Histological Analysis: Freeze the muscle tissue in isopentane cooled with liquid nitrogen. Cryosection the muscle and perform H&E staining or immunofluorescence for laminin or dystrophin to delineate the muscle fibers.

-

Fiber Cross-Sectional Area (CSA) Measurement: Capture images of the stained muscle cross-sections and measure the CSA of individual muscle fibers using image analysis software.[15] Preservation of fiber CSA in the inhibitor-treated group is a key indicator of efficacy.

-

Visualization of Pathways and Workflows

Signaling Pathways Leading to MuRF1 Upregulation

Caption: Signaling pathways leading to MuRF1-mediated muscle atrophy.

Mechanism of Action of a MuRF1 Inhibitor

Caption: Mechanism of this compound in preventing muscle protein degradation.

Experimental Workflow for In Vivo Evaluation of MuRF1 Inhibitors

References

- 1. MuRF1/TRIM63, Master Regulator of Muscle Mass [mdpi.com]

- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.4. In Vitro Ubiquitination Assays [bio-protocol.org]

- 11. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation [medsci.org]

- 12. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.2. Muscle Denervation Model [bio-protocol.org]

- 15. Automated image analysis of skeletal muscle fiber cross-sectional area - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of MuRF1 Inhibition in Sarcopenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcopenia, the age-related loss of skeletal muscle mass and function, represents a significant and growing public health concern. A key driver of muscle atrophy in sarcopenia is the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), emerging as a critical regulator of muscle protein degradation. This technical guide provides an in-depth overview of the therapeutic potential of inhibiting MuRF1 as a strategy to combat sarcopenia. We will explore the molecular mechanisms of MuRF1 action, summarize preclinical evidence from knockout and pharmacological inhibition studies, and provide detailed experimental considerations for future research and development in this promising area.

Introduction: The Role of MuRF1 in Sarcopenia

Sarcopenia is a debilitating condition of aging, leading to decreased strength, increased risk of falls and fractures, and a decline in overall quality of life. The molecular underpinnings of sarcopenia are complex, involving an imbalance between muscle protein synthesis and degradation. The ubiquitin-proteasome system is a major pathway for protein degradation, and its overactivity is a hallmark of muscle atrophy.

At the heart of this pathway are E3 ubiquitin ligases, which confer substrate specificity for degradation. MuRF1 (also known as TRIM63) is a muscle-specific E3 ligase that is consistently upregulated in various conditions of muscle wasting, including sarcopenia.[1][2][3] MuRF1 targets several key myofibrillar proteins, such as myosin heavy chain and troponin I, for ubiquitination and subsequent degradation by the 26S proteasome, leading to a direct reduction in muscle mass and force-producing capacity.[4] Given its central role in muscle catabolism, the inhibition of MuRF1 presents a highly attractive therapeutic strategy for the treatment and prevention of sarcopenia.

The Molecular Mechanism of MuRF1 in Muscle Atrophy

MuRF1 is a member of the tripartite motif (TRIM) family of proteins, characterized by a RING finger domain, a B-box domain, and a coiled-coil region. The RING domain is crucial for its E3 ligase activity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target substrate.

The expression of MuRF1 is tightly regulated by several key signaling pathways that are known to be dysregulated in sarcopenia:

-

The IGF-1/Akt/FoxO Pathway: The insulin-like growth factor 1 (IGF-1)/Akt signaling pathway is a major anabolic pathway in skeletal muscle. Activation of Akt leads to the phosphorylation and nuclear exclusion of the Forkhead box O (FoxO) family of transcription factors.[3] In atrophic conditions, reduced IGF-1/Akt signaling allows for the translocation of FoxO proteins to the nucleus, where they directly bind to the promoter of the TRIM63 gene and upregulate MuRF1 expression.[3][5]

-

Myostatin/TGF-β Signaling: Myostatin and transforming growth factor-beta (TGF-β) are negative regulators of muscle mass. Their signaling cascade converges on the phosphorylation and activation of Smad transcription factors. Activated Smads can also promote the expression of MuRF1, contributing to muscle atrophy.[3]

-

NF-κB Signaling: Pro-inflammatory cytokines, which are often elevated in the elderly ("inflammaging"), can activate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB can directly bind to the MuRF1 promoter and induce its transcription, linking inflammation to muscle wasting.[5]

-

Glucocorticoid Receptor Signaling: Glucocorticoids are potent inducers of muscle atrophy. The glucocorticoid receptor, upon binding its ligand, can directly activate the transcription of the TRIM63 gene.

Signaling Pathway of MuRF1 Regulation and Action```dot

Caption: Experimental Workflow for In Vitro Myotube Atrophy Assay.

In Vivo Models of Sarcopenia and Muscle Atrophy

To evaluate the therapeutic potential of a MuRF1 inhibitor in a physiological context, rodent models of sarcopenia and muscle atrophy are essential.

Commonly Used Models:

-

Age-related Sarcopenia: Utilize aged mice (e.g., 22-24 months old) which naturally exhibit sarcopenic phenotypes.

-

Denervation-induced Atrophy: Transection of the sciatic nerve leads to rapid and robust atrophy of the gastrocnemius, tibialis anterior, and soleus muscles.

-

Hindlimb Unloading (Suspension): This model mimics disuse atrophy by preventing weight-bearing on the hindlimbs.

-

Glucocorticoid-induced Atrophy: Chronic administration of dexamethasone induces significant muscle wasting.

Experimental Protocol for Denervation-induced Atrophy Model:

-

Animals: Use adult male mice (e.g., C57BL/6, 12-16 weeks old).

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a small incision in the mid-thigh to expose the sciatic nerve.

-

Ligate and transect a 3-5 mm portion of the nerve.

-

Suture the incision.

-

The contralateral limb serves as an internal control.

-

-

Drug Administration:

-

Administer the MuRF1 inhibitor (e.g., MurF-IN-1) via a suitable route (e.g., oral gavage, intraperitoneal injection, or formulated in the diet) starting from the day of surgery or as a pre-treatment.

-

Include a vehicle-treated control group.

-

-

Endpoint Analysis (e.g., at 7 or 14 days post-surgery):

-

Muscle Mass: Excise and weigh the tibialis anterior, gastrocnemius, and soleus muscles from both the denervated and control limbs.

-

Histology: Freeze the muscles in isopentane cooled in liquid nitrogen. Prepare cross-sections and perform H&E staining or immunofluorescence for laminin to measure fiber cross-sectional area (CSA).

-

In Situ Muscle Function: Measure muscle force production (e.g., twitch and tetanic force) of the tibialis anterior muscle in anesthetized animals.

-

Molecular Analysis: Homogenize muscle tissue for qRT-PCR and Western blot analysis as described for the in vitro assay.

-

Logical Flow for In Vivo Efficacy Testing

Caption: Logical Flow for In Vivo Efficacy Testing of a MuRF1 Inhibitor.

Conclusion and Future Directions

The inhibition of MuRF1 represents a highly promising and targeted therapeutic approach for combating sarcopenia. The wealth of preclinical data from genetic and pharmacological studies strongly supports the continued investigation of MuRF1 inhibitors. Future research should focus on the development of potent and specific small molecule inhibitors of MuRF1 with favorable pharmacokinetic and safety profiles. Rigorous testing in a variety of preclinical models of sarcopenia will be crucial to validate the therapeutic efficacy of these compounds. Ultimately, the translation of a MuRF1 inhibitor into the clinic holds the potential to significantly improve the health and quality of life for the growing elderly population affected by sarcopenia.

References

- 1. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrogin-1, MuRF-1, and sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atrogin-1, MuRF-1, and sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Calcineurin-FoxO-MuRF1 signaling pathway regulates myofibril integrity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MuRF1/TRIM63, Master Regulator of Muscle Mass [mdpi.com]

An In-depth Technical Guide to the Structural Basis of MurF Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis of the inhibition of MurF, a crucial bacterial enzyme in the peptidoglycan biosynthesis pathway. This document addresses the specific inhibitor MurF-IN-1, details the broader context of MurF inhibition, and provides methodologies for the study of these inhibitors.

Introduction

MurF is an essential ATP-dependent ligase that catalyzes the final cytoplasmic step in the biosynthesis of peptidoglycan precursors in bacteria. Specifically, it adds the D-alanyl-D-alanine dipeptide to UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelate (UDP-MurNAc-tripeptide), forming UDP-N-acetylmuramoyl-pentapeptide. Due to its critical role in bacterial cell wall synthesis and its absence in eukaryotes, MurF is an attractive target for the development of novel antibacterial agents. This guide focuses on the inhibitory activity of compounds targeting MurF, with a particular emphasis on this compound.

Quantitative Data on MurF Inhibitors

A number of inhibitors targeting the MurF enzyme have been identified and characterized. The inhibitory potencies of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the available quantitative data for selected MurF inhibitors.

| Inhibitor | Target Organism | pIC50 | IC50 | Ki | Notes |

| This compound | Streptococcus pneumoniae | 5.19[1] | 6.46 µM | N/A | Calculated from pIC50. |

| Cyanothiophene Derivative 1 | Streptococcus pneumoniae | N/A | 1 µM[2] | N/A | A potent inhibitor whose co-crystal structure with MurF has been solved. |

| Cyanothiophene Derivative 2 | Streptococcus pneumoniae | N/A | 8 µM[2] | N/A | |

| Diarylquinoline (DQ1) | Escherichia coli | N/A | 24 µM | N/A | Identified through a pharmacophore model. |

| 4-Phenylpiperidine (4-PP) Derivative | Escherichia coli | N/A | 26 µM | N/A | First MurF inhibitor to show antibacterial activity by interfering with cell wall biosynthesis.[3][4] |

| 8-Hydroxyquinoline Derivative | Escherichia coli | N/A | 25 µM | N/A | Identified from a high-throughput screening.[3] |

Note: pIC50 is the negative logarithm of the IC50 value in molar concentration. The IC50 value for this compound was calculated from its reported pIC50 of 5.19.

The MurA-F Peptidoglycan Precursor Biosynthesis Pathway

The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, is a multi-step enzymatic pathway (MurA-F) that takes place in the bacterial cytoplasm. Understanding this pathway is crucial for contextualizing the role of MurF and the impact of its inhibition.

Caption: The cytoplasmic MurA-F pathway for peptidoglycan precursor synthesis.

Structural Basis of MurF Inhibition

The MurF enzyme is composed of three domains: an N-terminal domain, a central domain, and a C-terminal domain. The ATP-binding site is located in the central domain, while the substrates UDP-MurNAc-tripeptide and D-Ala-D-Ala bind in a cleft formed between the three domains. The binding of ATP induces a conformational change that facilitates the binding of the other two substrates in an ordered fashion.[3]

While a crystal structure of MurF in complex with this compound is not publicly available, the structure of Streptococcus pneumoniae MurF co-crystallized with a cyanothiophene inhibitor (PDB ID: 3ZM6) provides significant insight into the mechanism of inhibition.[2] This structure reveals that the inhibitor binds in the substrate-binding region, inducing a compact conformation of the enzyme that differs from the apo (unbound) form. This suggests that the inhibitor stabilizes a closed, inactive conformation of the enzyme, preventing the catalytic cycle.

Molecular docking studies of other inhibitors, such as diarylquinoline-based compounds, into the MurF active site of Enterococcus faecium have suggested that these inhibitors form hydrogen bonds and π-π stacking interactions primarily with residues in the N-terminal and central domains.

Based on the available crystal structure (PDB: 3ZM6) and docking studies, the following logical workflow can be proposed for the structure-based design of MurF inhibitors.

References

- 1. Structure of MurF from Streptococcus pneumoniae co-crystallized with a small molecule inhibitor exhibits interdomain closure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of inhibitors of the MurF enzyme of Streptococcus pneumoniae using docking, 3D-QSAR, and de Novo design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MurF-IN-1 in Mitigating Dexamethasone-Induced Muscle Wasting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone, a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. However, its clinical utility is often limited by a significant adverse effect: skeletal muscle wasting. This catabolic effect is primarily mediated by the activation of the ubiquitin-proteasome system, leading to the degradation of muscle proteins. A key player in this pathway is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). This technical guide provides a comprehensive overview of the role of a specific MuRF1 inhibitor, MurF-IN-1 (also identified as compound ID#704946), in mitigating dexamethasone-induced muscle atrophy. We will delve into the molecular mechanisms, present available quantitative data, detail experimental protocols, and visualize the involved signaling pathways.

Introduction: Dexamethasone and Muscle Atrophy

Glucocorticoids like dexamethasone induce muscle atrophy by altering the balance between protein synthesis and degradation.[1] Dexamethasone administration leads to the upregulation of key "atrogenes," including MuRF1 and Atrogin-1 (also known as MAFbx), which are muscle-specific E3 ubiquitin ligases.[2][3] These enzymes tag specific muscle proteins, such as myosin heavy chain, for degradation by the 26S proteasome.[4] The signaling cascade leading to the upregulation of these atrogenes involves the glucocorticoid receptor (GR) and the transcription factor Forkhead Box O (FOXO).[5] Dexamethasone, by binding to the GR, can directly and indirectly increase the expression of MuRF1 and Atrogin-1, tipping the scale towards muscle protein breakdown and resulting in a reduction of muscle fiber size.[6][7]

This compound: A Targeted Inhibitor of MuRF1

This compound (ID#704946) is a small-molecule inhibitor that has been identified for its ability to interfere with the function of MuRF1.[8][9] Its mechanism of action involves targeting the interaction between MuRF1 and its substrate, the giant muscle protein titin.[10] By disrupting this interaction, this compound inhibits the E3 ligase activity of MuRF1, thereby preventing the ubiquitination and subsequent degradation of key muscle proteins.[8][11] This targeted inhibition makes this compound a promising therapeutic candidate for preventing muscle wasting in conditions associated with elevated glucocorticoid levels.

Quantitative Data on the Efficacy of this compound

While extensive tabulated data from a single, comprehensive study on this compound in a dexamethasone model is not publicly available, the existing literature provides key quantitative insights into its efficacy.

Table 1: Effect of this compound on Dexamethasone-Induced Myotube Atrophy

| Treatment Group | Concentration | Myotube Diameter/Myofiber Atrophy | MuRF1 mRNA Levels | Reference |

| Control (C2C12 myotubes) | - | Baseline | Baseline | [11] |

| Dexamethasone | - | Significant decrease | Upregulated | [11] |

| Dexamethasone + this compound | 0.1 - 10 µM | Complete prevention of atrophy | Inhibited upregulation | [11] |

Note: This table is a summary of findings described in the cited literature. Specific numerical values for myotube diameter were not provided in a tabulated format in the source.

Table 2: In Vivo Effects of this compound in a Cardiac Cachexia Model with Muscle Wasting

| Treatment Group | Outcome Measure | Result | Reference |

| Cardiac Cachexia Model | Tibialis Anterior (TA) Muscle Wet Weight | Decreased | [11] |

| Cardiac Cachexia Model + this compound | Tibialis Anterior (TA) Muscle Wet Weight | Preserved | [11] |

| Cardiac Cachexia Model | Fiber Cross-Sectional Area (CSA) | Decreased | [11] |

| Cardiac Cachexia Model + this compound | Fiber Cross-Sectional Area (CSA) | Preserved | [11] |

| Cardiac Cachexia Model | Diaphragm Muscle Shortening Velocity & Power | ~20% impairment | [11] |

| Cardiac Cachexia Model + this compound | Diaphragm Muscle Shortening Velocity & Power | Restored to sham levels | [11] |

| Cardiac Cachexia Model | MuRF1 Protein Expression | Upregulated | [11] |

| Cardiac Cachexia Model + this compound | MuRF1 Protein Expression | Downregulated | [11] |

Note: While this data is from a cardiac cachexia model, it demonstrates the in vivo potential of this compound to combat muscle wasting, a condition also induced by dexamethasone.

Experimental Protocols